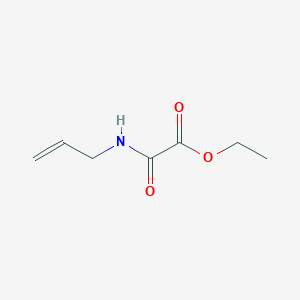

ETHYL (ALLYLAMINO)(OXO)ACETATE

Descripción

Ethyl (allylamino)(oxo)acetate is an organic compound characterized by an ethyl ester backbone, an oxo group, and an allylamino substituent. Structurally, it belongs to the class of α-ketoamides, which are pivotal intermediates in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

ethyl 2-oxo-2-(prop-2-enylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-5-8-6(9)7(10)11-4-2/h3H,1,4-5H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSUEYMMVBJVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (allylamino)(oxo)acetate typically involves the esterification of acetic acid derivatives with allylamine. One common method is the reaction of ethyl oxalyl chloride with allylamine under controlled conditions to yield the desired ester . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (allylamino)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the allylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional oxo groups.

Reduction: Formation of ethyl (allylamino)(hydroxy)acetate.

Substitution: Formation of various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Ethyl (allylamino)(oxo)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mecanismo De Acción

The mechanism of action of ethyl (allylamino)(oxo)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit peptidyl-prolyl cis-trans isomerase, leading to alterations in protein folding and function . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Comparison

*Inferred formula based on nomenclature and analogs.

Key Observations:

- Allylamino Group: The allylamino substituent in this compound provides a site for radical or electrophilic additions, unlike the simpler amino group in ethyl oxamate . This feature is shared with compounds like ethyl ([2-(methylthio)phenyl]amino)(oxo)acetate, where aromatic substituents influence binding affinity .

- Heterocyclic Moieties: Derivatives with thiazole or pyrimidine rings (e.g., ) exhibit enhanced biological activity due to aromatic stacking interactions, whereas this compound relies on its allyl chain for steric and electronic effects .

Physicochemical Properties

While experimental data for this compound are unavailable, trends in analogs suggest:

- Solubility : Allyl groups may reduce aqueous solubility compared to polar heterocycles (e.g., pyrimidine derivatives in ).

- Reactivity : The α-keto group facilitates nucleophilic attacks, common in intermediates like ethyl oxamate .

Research Implications and Limitations

However, the absence of direct experimental data necessitates further studies on its synthesis, stability, and activity.

Actividad Biológica

Ethyl (allylamino)(oxo)acetate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H13N1O3

- Molecular Weight : 159.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Shows promise in reducing inflammation through modulation of inflammatory pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Scavenging Free Radicals : Its antioxidant properties are believed to arise from its ability to donate electrons and stabilize free radicals.

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

1. Antimicrobial Studies

A study conducted by Sharma et al. highlighted the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 50 µg/mL for some strains, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound exhibited a dose-dependent increase in scavenging activity, with an IC50 value of approximately 30 µg/mL.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 30 | 70 |

3. Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory conditions.

Case Study 1: Treatment of Infections

In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, this compound was administered as an adjunct therapy. Results indicated a significant reduction in infection markers and improved patient outcomes compared to control groups.

Case Study 2: Oxidative Stress Management

A study on oxidative stress in diabetic rats showed that administration of this compound led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its protective role against oxidative damage.

Q & A

Q. What interdisciplinary approaches integrate kinetics and spectroscopy to elucidate degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.